5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid
CAS No.:
Cat. No.: VC16532788
Molecular Formula: C11H18N4O8
Molecular Weight: 334.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O8 |
|---|---|
| Molecular Weight | 334.28 g/mol |
| IUPAC Name | 5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
| Standard InChI | InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23) |
| Standard InChI Key | RCMJNJVGOFCOSP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Introduction
Molecular Structure and Stereochemical Configuration
Core Structural Features
The compound belongs to the nonulosonic acid family, characterized by a nine-carbon backbone. Its structure diverges from natural sialic acids through three key modifications:
-
Deoxygenation at positions 3, 5, and 9, which alters hydrogen-bonding capacity and conformational flexibility.
-
Acetylamino substitution at position 5, enhancing stability against enzymatic degradation.
-
Azido functionalization at position 9, enabling bioorthogonal click chemistry applications .
The stereochemical arrangement follows the D-glycero-D-galacto configuration, critical for maintaining compatibility with biological systems .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.28 g/mol |
| Functional Groups | Azido (-N₃), Acetylamino (-NHCOCH₃) |
| Stereocenters | 5 defined stereocenters |
| Solubility | Polar organic solvents (e.g., DMSO) |
Synthetic Methodologies
Chemical Synthesis Pathways
The synthesis involves multi-step organic transformations starting from N-acetylneuraminic acid precursors. Key steps include:
-
Selective deoxygenation: Positions 3, 5, and 9 are deoxygenated via Barton-McCombie or radical-based methods.
-
Azide introduction: The 9-position is functionalized using NaN₃ in a nucleophilic substitution reaction.
-
Acetylamino stabilization: The 5-position is acetylated under mild alkaline conditions to prevent undesired side reactions .
Enzymatic Synthesis
Recent advances employ N-acylneuraminate cytidylyltransferase to catalyze the formation of the glycosidic bond, improving yield and stereochemical fidelity. This method avoids harsh reagents, making it suitable for large-scale production .
Table 2: Comparison of Synthetic Approaches
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 40–60% | 70–85% |
| Stereopurity | 85–90% | >98% |
| Scalability | Moderate | High |
| Environmental Impact | High | Low |
Chemical Reactivity and Functionalization
Azido Group Reactivity
The 9-azido group participates in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific bioconjugation. For example, coupling with alkynylated fluorophores facilitates glycan imaging in live cells .
Acetylamino Stability
The 5-acetylamino group confers resistance to sialidases, enzymes that cleave sialic acid residues. This property is exploited in designing glycan probes to study viral neuraminidases (e.g., influenza A virus) .
Mechanism of Action in Biological Systems
Glycan-Protein Interactions
The compound mimics natural sialic acids in binding to siglecs (sialic acid-binding immunoglobulin-type lectins) and selectins, albeit with altered affinity due to its modifications. Computational docking studies reveal that the 9-azido group sterically hinders interactions with certain lectins, while the 5-acetylamino group enhances binding to others .
Inhibition of Viral Neuraminidases
In influenza A virus (IAV), neuraminidases (NAs) cleave sialic acids to facilitate viral release. Modified sialosides containing this compound exhibit resistance to NA cleavage, as demonstrated in microtiter-plate assays using recombinant N1 and N2 subtypes .
Table 3: Neuraminidase Inhibition Profiles
| NA Subtype | IC₅₀ (μM) | Fold Resistance vs. Natural Substrate |
|---|---|---|
| N1 | 12.3 | 8.5 |
| N2 | 9.8 | 6.2 |
Applications in Biochemical Research
Glycan Labeling and Imaging
The 9-azido group enables click chemistry-based labeling with fluorescent dyes, facilitating real-time tracking of sialylated glycoconjugates in cellular membranes. This approach has been validated in studies of T-cell activation and cancer metastasis .
Antiviral Drug Development
As a stable mimic of O-acetylated sialic acids, the compound serves as a lead structure for designing broad-spectrum neuraminidase inhibitors. Patent literature highlights its utility in synthesizing zanamivir analogs with improved pharmacokinetic profiles .
Challenges and Future Directions
Synthetic Complexity
The multi-step synthesis and sensitivity of the azido group necessitate stringent reaction controls. Future work may focus on flow chemistry to enhance reproducibility .
In Vivo Stability
While resistant to enzymatic cleavage, the compound’s pharmacokinetics in mammalian systems remain underexplored. Isotope labeling studies could elucidate its metabolic fate and potential toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume